molecular formula C10H13BrN2O B6609092 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine CAS No. 2381026-46-4

3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine

Cat. No.: B6609092
CAS No.: 2381026-46-4
M. Wt: 257.13 g/mol
InChI Key: WVLOUPDEILFFES-QMMMGPOBSA-N
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Description

3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a 1-methylpyrrolidin-3-yloxy group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be achieved through several methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like benzoyl peroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand for various biological targets.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-[(3S)-1-methylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOUPDEILFFES-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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